molecular formula C17H18FN3O3 B2491003 2-fluoro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide CAS No. 1203131-14-9

2-fluoro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide

Cat. No.: B2491003
CAS No.: 1203131-14-9
M. Wt: 331.347
InChI Key: XKBSQMWDAULCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its ability to inhibit multiple enzymes, including histone deacetylases, which are involved in various cellular processes.

Scientific Research Applications

2-fluoro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its role in modulating enzyme activity, particularly histone deacetylases.

    Medicine: Explored for its potential anticancer properties due to its enzyme inhibition capabilities.

    Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide typically involves a multi-step process. The initial step often includes the formation of an intermediate compound through a reaction between a fluoro-substituted benzoyl chloride and a suitable amine. This intermediate is then reacted with 2-methoxyethyl isocyanate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro-substituted benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of histone deacetylases. This inhibition leads to an increase in acetylation levels of histone proteins, which can alter gene expression and induce cell cycle arrest or apoptosis in cancer cells. The molecular targets include various histone deacetylase isoforms, and the pathways involved are related to chromatin remodeling and gene transcription regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)acetamide
  • 2-fluoro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)propionamide

Uniqueness

Compared to similar compounds, 2-fluoro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide exhibits unique properties such as higher potency in enzyme inhibition and better selectivity towards specific histone deacetylase isoforms. These characteristics make it a valuable compound for therapeutic research and development.

Properties

IUPAC Name

2-fluoro-N-[2-(2-methoxyethylcarbamoylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c1-24-11-10-19-17(23)21-15-9-5-4-8-14(15)20-16(22)12-6-2-3-7-13(12)18/h2-9H,10-11H2,1H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBSQMWDAULCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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